molecular formula C₃₃H₃₄FN₂NaO₅ B1158100 2-Fluoro Atorvastatin Sodium Salt

2-Fluoro Atorvastatin Sodium Salt

Cat. No.: B1158100
M. Wt: 580.62
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro Atorvastatin Sodium Salt (CAS 1346598-86-4) is a high-purity chemical reference standard designed for pharmaceutical research and development. This compound is a specified impurity and analog of Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor (statin) used to lower lipid levels and reduce the risk of cardiovascular disease . In research settings, this fluoro-substituted analog is critical for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Atorvastatin and its related formulations . Its primary application lies in method development and validation, serving as a working standard for the precise detection and quantification of process-related impurities in Active Pharmaceutical Ingredients (APIs) . Utilizing this standard ensures compliance with regulatory requirements for impurity profiling, supporting activities such as Abbreviated New Drug Application (ANDA) filings to the FDA . The compound is characterized by techniques including HPLC, LC-MS, and NMR to confirm its structure and purity, guaranteeing accurate and reliable research results . Applications: • Quality control and assurance for Atorvastatin API manufacturing. • Analytical method development and validation (e.g., HPLC, LC-MS). • Profiling and monitoring of impurities and degradation products. • Serving as a critical reagent in regulatory submissions. Please Note: This product is intended for research use only and is not for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

Molecular Formula

C₃₃H₃₄FN₂NaO₅

Molecular Weight

580.62

Synonyms

(βR,δR)-2-(2-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Sodium Salt; 

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Fluoro Atorvastatin Sodium Salt

Advanced Synthetic Routes for the Pyrrole (B145914) Core and Side Chain

The assembly of the pentasubstituted pyrrole core and the chiral heptanoic acid side chain is a critical aspect of the synthesis of 2-Fluoro Atorvastatin (B1662188). nih.gov Researchers have explored several advanced synthetic strategies to achieve this, including multi-component reactions, classic condensation reactions, and convergent approaches that build complex molecules from smaller, pre-synthesized fragments. nih.govcore.ac.uk

Multi-Component Reactions (MCR) Chemistry Approaches

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like atorvastatin in a single step, which is advantageous over traditional linear syntheses. nih.govacs.org One notable MCR approach is the Ugi reaction, which has been successfully employed to shorten the synthetic route to atorvastatin. nih.govcore.ac.uk This method involves the reaction of an aldehyde (p-fluorobenzaldehyde), an amine, a convertible isocyanide, and isobutyric acid to generate a key intermediate. nih.gov This MCR-based strategy can significantly reduce the number of synthetic steps compared to the classical Paal-Knorr route. nih.gov The use of MCRs in synthesizing atorvastatin showcases their potential in drug discovery and development for creating chemical diversity efficiently. acs.org

A patent describes a multi-component one-pot method for synthesizing an atorvastatin calcium intermediate, highlighting the high chemoselectivity and regioselectivity of this approach. google.com This synergistic reaction avoids the formation of undesired byproducts that can occur in stepwise additions. google.com The choice of an aprotic polar solvent, such as tetrahydrofuran (B95107) or N,N-dimethylformamide, is crucial for the success of this multi-component reaction. google.com

Paal-Knorr Condensation and Related Pyrrole Syntheses

The reaction is typically acid-catalyzed and involves the formation of a hemiaminal followed by dehydration to yield the aromatic pyrrole. nih.govgoogle.com Various catalysts, including pivalic acid and amine salts of organic acids, have been investigated to accelerate this transformation and improve yields. epo.orggoogle.com The removal of water formed during the reaction can also be critical for driving the equilibrium towards the product. google.com

The Paal-Knorr synthesis has been adapted and optimized in numerous patented processes for preparing atorvastatin intermediates. epo.orggoogle.comgoogle.com These methods often focus on improving the reaction conditions and catalyst systems to enhance throughput and purity. epo.orggoogle.com For instance, the use of a binary solvent system and an acid catalyst has been described for this condensation. google.com

Convergent and Stereoselective Synthesis Strategies

Convergent synthesis, where different parts of the molecule are synthesized separately and then joined, is a common strategy for complex molecules like 2-Fluoro Atorvastatin. nih.govcore.ac.uk This approach allows for greater flexibility and efficiency. The main retrosynthetic analysis of atorvastatin synthesis focuses on assembling the five different substituents onto the central pyrrole hub. nih.govacs.org

A key challenge in the synthesis is the stereoselective introduction of the two chiral centers in the side chain. nih.gov Chemoenzymatic methods and asymmetric synthesis have been developed to control the stereochemistry. nih.govresearchgate.net For example, a diketoreductase has been used for the stereoselective double reduction of a β,δ-diketo ester to produce the chiral side chain with high efficiency. nih.gov Another approach involves the use of chiral auxiliaries to direct the stereochemistry during key reaction steps. veeprho.com The commercial production of atorvastatin often relies on a chiral pool approach, where a readily available chiral starting material is used to establish the initial stereocenter. veeprho.com

Derivatization Strategies for Structural Modification and Analog Generation

The core structure of atorvastatin has been a template for the generation of numerous analogs through various derivatization strategies. These modifications aim to explore structure-activity relationships, improve physicochemical properties, or develop new therapeutic applications.

One approach involves modifying the substituents on the pyrrole ring. For instance, new pyrrole compounds have been designed and synthesized based on the architecture of atorvastatin by varying the 1,4-dicarbonyl compounds used in the Paal-Knorr synthesis. uctm.edu Another strategy focuses on creating conjugates of atorvastatin to enhance properties like water solubility and hepatoselectivity. nih.gov Amide and ester conjugates with N-acetylgalactosamine derivatives have been synthesized to target the asialoglycoprotein receptor in the liver. nih.gov

Furthermore, the synthesis of radiolabeled analogs, such as [¹⁸F]Atorvastatin, has been pursued for use as molecular imaging tools. nih.gov This involves late-stage radiofluorination of a suitable precursor, often synthesized via the Paal-Knorr reaction. nih.gov

Chiral Synthesis and Control of Enantiomeric Purity

The therapeutic efficacy of atorvastatin is specific to its (3R,5R)-enantiomer. mdpi.com Therefore, controlling the stereochemistry during synthesis is of paramount importance. Asymmetric synthesis has become a central theme in the development of chiral drugs like atorvastatin to avoid the issues associated with racemic mixtures, where one enantiomer may be inactive or even cause adverse effects. nih.gov

Several strategies are employed to achieve high enantiomeric purity:

Chiral Pool Synthesis: This approach utilizes a readily available enantiomerically pure starting material to introduce the desired stereochemistry. veeprho.com

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in key bond-forming reactions. For example, asymmetric reduction of a ketone precursor can establish the correct stereochemistry of the hydroxyl groups in the side chain. researchgate.net

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer. nih.gov Lipases, for instance, have been used for the enantioselective resolution of racemic intermediates in statin synthesis. nih.gov

Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical tool for determining the enantiomeric purity of the final drug substance. mdpi.com The European Pharmacopoeia outlines a specific HPLC method for this purpose, and efforts are ongoing to improve its efficiency by reducing analysis time and solvent consumption. mdpi.com

Investigation of Process-Related Impurities during Synthesis

During the synthesis of 2-Fluoro Atorvastatin, the formation of process-related impurities is a significant concern that requires careful control and monitoring to ensure the quality and safety of the final active pharmaceutical ingredient (API). veeprho.com The impurity profile is highly dependent on the specific manufacturing process and its parameters. veeprho.com

Several impurities have been identified, synthesized, and characterized. One common impurity is the desfluoro atorvastatin, where the fluorine atom on the phenyl ring is absent. veeprho.com Another potential impurity is formed through the self-condensation of the amine intermediate used in the Paal-Knorr reaction. rasayanjournal.co.in This can lead to the formation of a diamide (B1670390) impurity. rasayanjournal.co.in

Other process impurities can arise from side reactions or incomplete conversions at various stages. For example, in the final steps of the synthesis, impurities such as the diol acid and the methyl ester of atorvastatin can be formed. google.com The presence of residual solvents like methanol (B129727) can contribute to the formation of ester impurities. google.com

Scale-Up Considerations in Laboratory Synthesis for Research Quantities

Transitioning the synthesis of a complex molecule like 2-Fluoro Atorvastatin Sodium Salt from a small, milligram-level proof-of-concept to larger, multi-gram research quantities introduces a distinct set of challenges that are not mere linear extrapolations of the original procedure. While the fundamental chemical transformations remain the same, factors such as reaction kinetics, heat and mass transfer, and methods for isolation and purification must be re-evaluated to ensure efficiency, reproducibility, and purity. The synthesis of atorvastatin and its analogs typically involves key steps such as the Paal-Knorr condensation to form the central pyrrole ring, followed by deprotection and hydrolysis to yield the final salt. The scale-up of these steps for producing research quantities (e.g., 1 g to 100 g) requires careful planning and process optimization.

The core of the atorvastatin synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-diketone with a primary amine to form the substituted pyrrole ring. acs.orgnih.gov For 2-Fluoro Atorvastatin, this would involve a 1,4-diketone precursor bearing a 2-fluorophenyl group. While a small-scale synthesis might be performed in a simple flask, scaling up necessitates more controlled conditions. For instance, the reaction often requires elevated temperatures and the removal of water to drive the reaction to completion. researchgate.net On a larger scale, this is often achieved using a Dean-Stark apparatus with an azeotroping solvent system like a toluene-heptane mixture. biomolther.org

Key considerations during the scale-up of the Paal-Knorr condensation include:

Mixing: Ensuring efficient mixing becomes critical in larger reaction vessels to maintain a homogenous mixture and consistent temperature, which directly impacts reaction rate and impurity profile.

Heat Transfer: Exothermic or endothermic processes that are negligible on a milligram scale can become significant at a multi-gram scale. The reaction vessel's surface-area-to-volume ratio decreases as scale increases, making heat dissipation or input less efficient and requiring more robust external heating or cooling systems. nih.gov

Reaction Time: The Paal-Knorr condensation can be lengthy, sometimes requiring over 48 hours at high temperatures (around 100 °C) to achieve completion, a factor that becomes more significant in terms of energy and equipment usage at a larger scale. researchgate.net

The following table illustrates a hypothetical scale-up of the Paal-Knorr reaction for research quantities, based on typical conditions reported for atorvastatin synthesis.

Table 1: Hypothetical Scale-Up of Paal-Knorr Pyrrole Synthesis for Research Quantities

ParameterSmall Scale (e.g., 1 g Product)Large Research Scale (e.g., 50 g Product)Scale-Up Consideration
1,4-Diketone Intermediate~2.0 g~100 gDirect proportional scaling of the limiting reagent.
Chiral Amine Side-ChainStoichiometric equivalentStoichiometric equivalentMaintain molar ratios precisely to avoid side products.
Catalyst (e.g., Pivalic Acid)Catalytic amountCatalytic amountCatalyst loading may need optimization; efficiency can change with scale. biomolther.org
Solvent (e.g., Toluene/Heptane)20-30 mL1.0-1.5 LVolume increases to ensure adequate mixing and efficient azeotropic water removal via Dean-Stark trap. biomolther.org
TemperatureReflux (~110°C)Reflux (~110°C)Maintaining a consistent internal temperature is more challenging; requires controlled heating mantles and monitoring.
Reaction Time24-48 hours24-48 hoursTime is monitored by analytical methods (e.g., HPLC/TLC) as reaction kinetics may vary slightly. biomolther.org

Following the formation of the pyrrole core, the penultimate step is typically the hydrolysis of ester and/or ketal protecting groups to reveal the dihydroxy acid side chain. This is commonly achieved using a base like sodium hydroxide (B78521) in a solvent mixture such as methanol/water or THF/water. biomolther.orgnih.gov The resulting sodium carboxylate is the target compound, this compound.

Challenges in scaling up the hydrolysis and salt formation include:

Stoichiometry of Base: Precise control over the amount of sodium hydroxide is crucial. An excess may lead to side reactions, while an insufficient amount will result in incomplete hydrolysis.

Work-up and Extraction: On a small scale, purification might involve chromatography. For multi-gram quantities, this becomes impractical. The process shifts to liquid-liquid extraction to remove organic impurities, followed by precipitation or crystallization of the desired salt. nih.gov For instance, after hydrolysis, unreacted starting material can be removed by extraction with a solvent like ethyl acetate, leaving the more water-soluble sodium salt in the aqueous layer. nih.govresearchgate.net

Product Isolation: The final product is often isolated by crystallization or by precipitating it from the aqueous solution, sometimes after solvent exchange. nih.gov The choice of solvents and control of temperature during this process are critical for achieving high purity and good crystal form. google.com

The table below provides an example of scaling the hydrolysis step, adapted from a kilogram-scale synthesis of atorvastatin calcium, to illustrate the changes in reagent and solvent volumes for research quantities. nih.gov

Table 2: Example of Hydrolysis and Salt Formation Scale-Up for Research Quantities (Adapted from Atorvastatin Calcium Synthesis nih.gov)

ParameterSmall Scale (e.g., 10 g Product)Large Research Scale (e.g., 100 g Product)Scale-Up Consideration
Protected Pyrrole Intermediate~10.3 g~103 gDirect proportional scaling.
Sodium Hydroxide (NaOH)~0.75 g~7.5 gAmount is critical for complete hydrolysis; added as an aqueous solution.
Solvent (Methanol/Water)~100 mL / ~20 mL~1 L / ~200 mLSufficient solvent is needed to fully dissolve the starting material and manage heat of reaction/dissolution.
Reaction Temperature40°C40°CRequires a water bath or jacketed reactor for stable temperature control.
Reaction Time~30-60 min~30-60 minReaction progress should be closely monitored by HPLC or TLC.
Work-up/Extraction Solvent (Ethyl Acetate)~100-150 mL~1.0-1.5 LUsed to wash the aqueous solution of the sodium salt and remove organic impurities. researchgate.net

Ultimately, the successful scale-up of this compound synthesis in a research setting hinges on a shift in mindset from simple chemical transformation to robust chemical processing. Each step requires re-optimization to manage the physical and chemical changes that accompany an increase in scale, ensuring the final product is obtained in the desired quantity and purity for further investigation.

Mechanistic Investigations of 2 Fluoro Atorvastatin Sodium Salt Pre Clinical and in Vitro/ in Silico Studies

Competitive Inhibition of HMG-CoA Reductase by 2-Fluoro Atorvastatin (B1662188) Sodium Salt and its Metabolites

Statins, as a class of drugs, function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. medchemexpress.comniscpr.res.infpnotebook.comnih.gov This inhibition prevents the conversion of HMG-CoA to mevalonate (B85504), a crucial precursor for cholesterol synthesis. nih.govnih.gov The efficacy of statins is largely attributed to their structural similarity to the HMG-CoA substrate, allowing them to bind to the active site of the HMG-CoA reductase enzyme. niscpr.res.in

For a hypothetical "2-Fluoro Atorvastatin Sodium Salt," it would be expected to exhibit similar competitive inhibitory activity. The introduction of a fluorine atom at the 2-position of the phenyl ring could potentially alter the binding affinity and inhibitory potency compared to the parent atorvastatin molecule. Fluorine substitution can influence electronic properties and conformational preferences, which in turn could affect the interaction with the enzyme's active site.

Molecular Interactions with Enzyme Active Sites: Binding Modes and Dynamics

The binding of atorvastatin to the active site of HMG-CoA reductase has been extensively studied through molecular modeling and docking studies. niscpr.res.inresearchgate.netniscpr.res.innih.gov These studies reveal key interactions between the drug molecule and amino acid residues within the enzyme's active site. The dihydroxyheptanoic acid moiety of atorvastatin mimics the mevalonate portion of the natural substrate, forming critical hydrogen bonds. The hydrophobic regions of the molecule, including the phenyl rings, engage in van der Waals interactions with the enzyme.

For "this compound," molecular docking simulations would be necessary to predict its binding mode and dynamics. The introduction of a fluorine atom at the 2-position could lead to altered electrostatic and hydrophobic interactions. For instance, the fluorine atom could participate in specific interactions, such as halogen bonding, with residues in the active site, potentially enhancing or diminishing the binding affinity. A molecular docking study of atorvastatin with the TLR2 protein has shown interactions with key residues, suggesting that such studies could elucidate the binding of its derivatives as well. nih.gov

Modulation of Mevalonate Pathway Downstream Products (Pre-clinical / In Vitro)

The inhibition of HMG-CoA reductase by statins leads to a reduction in the synthesis of mevalonate and, consequently, its downstream products. nih.govnih.gov These products include not only cholesterol but also essential non-steroidal isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov These isoprenoids are vital for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho, which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov

Pre-clinical and in vitro studies on "this compound" would need to assess its impact on the levels of these downstream products. A reduction in FPP and GGPP could have significant biological effects beyond cholesterol lowering. For example, studies on atorvastatin have shown that its effects on cell signaling and tumorigenesis can be reversed by the addition of mevalonate, highlighting the importance of the mevalonate pathway. nih.gov

Enantiomeric Specificity and Differential Biochemical Activities

Atorvastatin has two chiral centers, leading to the existence of four possible stereoisomers. researchgate.net The therapeutic form of atorvastatin is the (3R,5R)-enantiomer. Different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net Studies on the enantiomers of atorvastatin and other statins have revealed enantiospecific effects on various biological processes. researchgate.net

Differential Cytotoxicity Profiles In Vitro

In vitro studies have demonstrated that statins can induce cytotoxicity in various cancer cell lines. nih.govnih.gov The cytotoxic effects of statin enantiomers have also been investigated, showing that different isomers can have varying levels of potency. researchgate.net For "this compound," it would be essential to synthesize and test the different enantiomers to determine their respective cytotoxic profiles. This would involve assessing their IC50 values in a panel of cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound Enantiomers This table is for illustrative purposes only, as no experimental data exists.

Enantiomer Cell Line IC50 (µM)
(3R,5R)-2-Fluoro Atorvastatin Cancer Cell Line A Data Not Available
(3S,5S)-2-Fluoro Atorvastatin Cancer Cell Line A Data Not Available
(3R,5S)-2-Fluoro Atorvastatin Cancer Cell Line A Data Not Available
(3S,5R)-2-Fluoro Atorvastatin Cancer Cell Line A Data Not Available
(3R,5R)-2-Fluoro Atorvastatin Cancer Cell Line B Data Not Available
(3S,5S)-2-Fluoro Atorvastatin Cancer Cell Line B Data Not Available
(3R,5S)-2-Fluoro Atorvastatin Cancer Cell Line B Data Not Available
(3S,5R)-2-Fluoro Atorvastatin Cancer Cell Line B Data Not Available

Activation of Nuclear Receptors (e.g., Pregnane (B1235032) X Receptor) In Vitro

The pregnane X receptor (PXR) is a nuclear receptor that plays a key role in regulating the expression of genes involved in drug metabolism and transport. nih.gov Several statins, including atorvastatin, have been shown to activate PXR. nih.gov This activation can lead to drug-drug interactions by inducing the expression of cytochrome P450 enzymes. Studies on atorvastatin enantiomers have revealed enantiospecific activation of PXR. researchgate.net Therefore, it would be important to investigate the potential of "this compound" and its enantiomers to activate PXR in vitro using reporter gene assays.

Induction of Cytochrome P450 Isoforms (In Vitro)

The activation of PXR by statins can lead to the induction of various cytochrome P450 (CYP) isoforms, such as CYP3A4, CYP2B6, and CYP2A6. researchgate.netresearchgate.net This induction can alter the metabolism of co-administered drugs. In vitro studies using human hepatocytes are typically employed to assess the potential of a compound to induce CYP enzymes. researchgate.net Research on atorvastatin has shown that it can induce several CYP isoforms. researchgate.netnih.gov A comprehensive in vitro evaluation of "this compound" and its enantiomers would be necessary to determine their potential to induce different CYP450 isoforms.

Table 2: Hypothetical In Vitro Induction of Cytochrome P450 Isoforms by this compound Enantiomers This table is for illustrative purposes only, as no experimental data exists.

Enantiomer CYP Isoform Fold Induction (mRNA)
(3R,5R)-2-Fluoro Atorvastatin CYP3A4 Data Not Available
(3S,5S)-2-Fluoro Atorvastatin CYP3A4 Data Not Available
(3R,5R)-2-Fluoro Atorvastatin CYP2B6 Data Not Available
(3S,5S)-2-Fluoro Atorvastatin CYP2B6 Data Not Available
(3R,5R)-2-Fluoro Atorvastatin CYP2A6 Data Not Available
(3S,5S)-2-Fluoro Atorvastatin CYP2A6 Data Not Available

An article on the metabolic pathways and biotransformation of this compound cannot be generated as requested.

Detailed, specific scientific data regarding the in vitro metabolic pathways, biotransformation, and transporter interactions for the chemical compound “this compound” is not available in the public domain based on the performed searches. The provided search results pertain exclusively to the parent compound, Atorvastatin.

Extrapolating metabolic data from Atorvastatin to its fluorinated analog, 2-Fluoro Atorvastatin, would be scientifically inaccurate. The introduction of a fluorine atom can significantly alter a molecule's interaction with metabolic enzymes and transporters, a concept known as metabolic switching. Therefore, the metabolic profile of 2-Fluoro Atorvastatin is expected to differ from that of Atorvastatin.

Without specific research data on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline provided in the instructions. Generating content would require speculation and would not meet the required standards of scientific accuracy.

Metabolic Pathways and Biotransformation Studies of 2 Fluoro Atorvastatin Sodium Salt in Vitro and Comparative Biochemical Analysis

Role of Efflux and Uptake Transporters (In Vitro)

Organic Anion-Transporting Polypeptide (OATP) C and H+-Monocarboxylic Acid Cotransporter Substrate Analysis

There is no specific research available that investigates 2-Fluoro Atorvastatin (B1662188) Sodium Salt as a substrate for Organic Anion-Transporting Polypeptide (OATP) C or the H+-Monocarboxylic Acid Cotransporter (MCT).

For context, the parent compound, Atorvastatin, is a known substrate for several hepatic OATP transporters, including OATP1B1 and OATP1B3, which are crucial for its uptake into the liver, the primary site of its cholesterol-lowering action. mybiosource.com Atorvastatin has also been shown to be transported via a H+-Monocarboxylic Acid Cotransporter in the absorptive direction across intestinal Caco-2 cell monolayers, suggesting a role for MCTs in its oral absorption. nih.gov However, without experimental data, it is impossible to determine if the 2-fluoro substitution on the atorvastatin molecule would enhance, diminish, or have no effect on its affinity for these transporters.

Comparative Metabolic Profiles with Atorvastatin and other Statins (In Vitro)

No in vitro studies comparing the metabolic profile of 2-Fluoro Atorvastatin Sodium Salt with Atorvastatin or other statins could be located.

In vitro metabolic studies for Atorvastatin have been extensively conducted, primarily showing its metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme to form active ortho- and parahydroxylated metabolites. clinicaltrials.gov Comparative in vitro studies have also been performed on various statins, such as Fluvastatin (B1673502) (another fluorinated statin), Simvastatin, and Rosuvastatin, often revealing differences in their metabolic pathways and rates of degradation by gut microbiota. plos.orgnih.gov

These studies underscore that small structural modifications can lead to significant differences in metabolic fate. The specific metabolic pathways, potential metabolites, and the rate of biotransformation for this compound remain uninvestigated in the available scientific literature. Therefore, a data-driven comparison with Atorvastatin or other statins is not possible at this time.

Structure Activity Relationships Sar and Computational Chemistry of 2 Fluoro Atorvastatin Sodium Salt

Elucidation of Structural Determinants for HMG-CoA Reductase Inhibition

The inhibitory activity of statins against HMG-CoA reductase is largely determined by their structural resemblance to the endogenous substrate, HMG-CoA. The core structure of atorvastatin (B1662188), and by extension its fluorinated analogs, features a dihydroxyheptanoic acid side chain that mimics the tetrahedral intermediate formed during the enzymatic reduction of HMG-CoA. This mimicry allows the statin to bind tightly to the active site of the enzyme, competitively inhibiting its function. targetmol.comnih.govfpnotebook.com

Key structural components that contribute to the high binding affinity of atorvastatin and its derivatives include:

The Pyrrole (B145914) Ring System: This central heterocyclic moiety serves as a scaffold for the other functional groups. nih.gov

The p-Fluorophenyl Group: This group is a common structural requirement in synthetic statins and is crucial for their biological activity. nih.gov It contributes to hydrophobic interactions within the active site of HMG-CoA reductase.

The Phenyl and Isopropyl Groups: These lipophilic groups further enhance the binding of the molecule to the hydrophobic regions of the enzyme's active site.

Impact of Fluorine Substitution on Molecular Properties and Biological Activity

The introduction of a fluorine atom at the 2-position of the atorvastatin molecule can significantly alter its physicochemical properties and, consequently, its biological activity. Fluorine is a highly electronegative atom that can influence a molecule's lipophilicity, polarity, and metabolic stability. nih.gov

The p-fluorophenyl group present in atorvastatin enhances its biological activity and deactivates the ring against P450 monooxygenase, a key enzyme in drug metabolism. nih.gov Studies on atorvastatin analogues have shown that the introduction of fluorine atoms can lead to a notable improvement in inhibitory activity against HMG-CoA reductase. nih.gov This enhancement is often attributed to the favorable interactions the fluorine atom can form within the enzyme's active site and its ability to block sites of metabolic oxidation. nih.gov

In Silico Modeling and Molecular Docking Studies

Computational methods, such as in silico modeling and molecular docking, are invaluable tools for understanding the interactions between a ligand like 2-Fluoro Atorvastatin and its target protein, HMG-CoA reductase. These techniques provide insights into the binding mode, affinity, and the specific interactions that govern the inhibitory activity.

Ligand-Protein Interaction Profiling

The flexibility of the atorvastatin molecule is a critical factor in achieving a stable complex with HMG-CoA reductase. jrespharm.com This conformational adaptability allows the ligand to fit optimally within the binding pocket.

Prediction of Binding Affinities and Inhibitory Constants

Table 1: Predicted Binding Affinities of Statins with HMG-CoA Reductase

StatinDocking Score (kcal/mol)
Atorvastatin-8.0
Fluvastatin (B1673502)-8.2
Pitavastatin-8.9

This table is based on data from a study comparing different statins and is for illustrative purposes. Specific values for 2-Fluoro Atorvastatin may vary. researchgate.net

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure and stereochemistry of statins are critical for their biological activity. The dihydroxyheptanoic acid side chain of atorvastatin contains two chiral centers, leading to four possible stereoisomers. The (3R,5R)-enantiomer is the active form that effectively inhibits HMG-CoA reductase.

Conformational analysis of atorvastatin has shown that the molecule adopts a specific conformation to fit into the enzyme's active site. researchgate.net The introduction of a fluorine atom can influence the preferred conformation of the molecule due to stereoelectronic effects, such as the gauche effect. beilstein-journals.org This alteration in conformation can, in turn, affect the molecule's ability to bind to the target enzyme. The stability of the aromatic system is influenced by the dihedral angles between the central pyrrole ring and the attached phenyl and fluorophenyl rings. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.orgresearchgate.netscholars.direct For statins, 3D-QSAR studies have been employed to understand the relationship between their molecular fields (steric and electrostatic) and their HMG-CoA reductase inhibitory activity. nih.gov

These models can help in predicting the activity of new, unsynthesized analogues and guide the design of more potent inhibitors. A typical QSAR study involves:

Data Collection: A set of molecules with known biological activities is compiled. frontiersin.org

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold. frontiersin.org

Descriptor Calculation: Molecular descriptors, such as steric and electrostatic fields, are calculated for each molecule.

Model Generation and Validation: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. The model's predictive power is then validated using a test set of molecules. frontiersin.org

For atorvastatin analogues, QSAR models have indicated that both hydrophobic and electrostatic fields play key roles in their inhibitory activity. nih.gov These models have also suggested that the introduction of fluorine atoms can significantly enhance the inhibitory potency. nih.gov

Analytical Research Methodologies for 2 Fluoro Atorvastatin Sodium Salt Characterization and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry, enabling the separation of complex mixtures into individual components. For 2-Fluoro Atorvastatin (B1662188) Sodium Salt, various liquid and gas chromatographic techniques are utilized to ensure its purity and quantify its presence.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of Atorvastatin and its related substances, including the 2-fluoro derivative. nih.gov These methods offer high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis.

Method development focuses on optimizing separation efficiency for the main compound from its potential impurities, including isomers and degradation products. A typical approach involves reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Key considerations in method development include:

Column Selection : C18 and C8 columns are commonly used, with modern core-shell or superficially porous particle columns providing higher efficiency and faster analysis times. mdpi.com For instance, a Zorbax Bonus-RP column has been successfully used for separating Atorvastatin from its 12 known impurities. nih.gov

Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate, phosphate) and an organic solvent (typically acetonitrile (B52724) or methanol) is often employed to resolve complex mixtures of impurities. nih.gov The pH of the aqueous phase is a critical parameter that is adjusted to ensure the optimal ionization state and retention of the analytes.

Detection : UV detection is standard, with wavelengths around 245 nm being common for monitoring Atorvastatin and its structurally similar impurities. mdpi.comnih.gov Diode-Array Detection (DAD) provides additional spectral data that can help in peak identification and purity assessment.

A significant goal in recent method development has been to create faster, more efficient, and "greener" methods by reducing run times and avoiding hazardous solvents like tetrahydrofuran (B95107) (THF). mdpi.com For example, a rapid HPLC method was developed that reduced the analysis time from over 90 minutes (as per the European Pharmacopoeia method) to under 15 minutes. mdpi.com

Table 1: Examples of HPLC/UHPLC Method Parameters for Atorvastatin and Impurity Analysis

ParameterMethod 1 nih.govMethod 2 mdpi.com
Column Zorbax Bonus-RP (150 x 4.6 mm, 3.5 µm)Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A Water0.05% Formic Acid in Water
Mobile Phase B Acetonitrile0.05% Formic Acid in Acetonitrile
Elution GradientGradient
Flow Rate 1.0 mL/min0.7 mL/min
Detection 245 nm (UV)245 nm (UV)
Column Temp. Not Specified30 °C
Run Time 25 min< 15 min

The validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines, establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com For a developed rapid method, the LOD for Atorvastatin and its impurities was found to be as low as 0.05 µg/mL. mdpi.com

Gas Chromatography (GC) Applications for Specific Analytes

Gas Chromatography (GC) is less commonly applied for the direct analysis of non-volatile and thermally labile compounds like 2-Fluoro Atorvastatin Sodium Salt. emrespublisher.com The high boiling point of Atorvastatin (estimated at 512°C) makes it unsuitable for direct injection into a GC system, as it would likely decompose before vaporizing. emrespublisher.com

However, GC, particularly when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for analyzing specific, more volatile analytes that may be present as impurities. These could include residual solvents from the manufacturing process or volatile starting materials and intermediates.

For the analysis of the statin molecule itself via GC, a crucial step of derivatization is required. emrespublisher.comsigmaaldrich.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com A common technique is silylation, which replaces active hydrogens (e.g., in hydroxyl and carboxylic acid groups) with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comyoutube.com

A study on the simultaneous analysis of several statins, including Atorvastatin, by GC-MS/MS utilized a silylation derivatization step. nih.gov While challenging due to the physicochemical similarities of the statins, the method demonstrated the feasibility of GC for their analysis after appropriate sample preparation. nih.gov The primary challenges remain the multi-step sample preparation and the potential for incomplete derivatization or the formation of artifacts. emrespublisher.com Therefore, the application of GC in the context of this compound is not for the analysis of the parent molecule in its salt form but rather for profiling specific volatile or derivatizable impurities.

Chiral Chromatography for Enantiomeric Purity Assessment

Atorvastatin possesses two chiral centers, meaning it can exist as four stereoisomers. Since this compound is an impurity of the active (3R,5R)-Atorvastatin, it is critical to assess its enantiomeric and diastereomeric purity. Chiral chromatography is the definitive technique for separating and quantifying these stereoisomers.

Both chiral HPLC and Supercritical Fluid Chromatography (SFC) methods have been developed for this purpose. These methods rely on a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation.

Table 2: Chiral Chromatography Methods for Atorvastatin Enantiomers

TechniqueChiral Stationary Phase (CSP)Mobile PhaseKey FindingReference
HPLC Chiralpak AD-H (250 x 4.6 mm)n-Hexane / 2-Propanol / Trifluoroacetic acidBaseline separation of (R,R) and (S,S) enantiomers achieved. LOD for the unwanted (S,S) enantiomer was 0.18 µg/mL.
SFC Chiralpak AD-HSupercritical CO₂ / Methanol (B129727)Rapid separation (<10 minutes) with high resolution and linearity (r² > 0.9999).
SFC ACQUITY UPC² Trefoil CEL2Supercritical CO₂ / Methanol with 0.1% TFASuccessful separation of Atorvastatin and its enantiomer in under 5 minutes with a resolution of 4.1.

These methods are highly sensitive and are used to detect and quantify even trace amounts of the undesired enantiomer, ensuring that the stereochemical integrity of the substance meets stringent pharmaceutical standards.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its impurities. They provide detailed information about the molecular framework and are often used in conjunction with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. For this compound, both ¹H NMR and ¹⁹F NMR are particularly informative.

¹⁹F NMR (Fluorine NMR) is highly specific and sensitive for fluorinated compounds. Since 2-Fluoro Atorvastatin contains a fluorine atom on one of its phenyl rings, ¹⁹F NMR provides a distinct signal that confirms the presence and chemical environment of the fluorine atom. This technique is also exceptionally sensitive to subtle changes in the molecular structure and solid-state form, making it useful for characterizing different amorphous or polymorphic forms of the drug substance. nih.gov

NMR is typically used to characterize the reference standard of this compound and for the structural identification of unknown impurities isolated during forced degradation studies or from the manufacturing process. nih.govijpsdronline.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. When coupled with a chromatographic system (LC-MS or GC-MS), it becomes a highly sensitive and selective analytical technique. researchgate.net

For this compound, LC-MS is the preferred approach. Electrospray Ionization (ESI) is a common ionization technique used for this class of molecules, and analysis can be performed in both positive and negative ion modes. nih.gov

Tandem Mass Spectrometry (MS/MS) provides an even greater level of structural information. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 2-Fluoro Atorvastatin) is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern is unique to the molecule's structure and serves as a chemical fingerprint. researchgate.net

This technique is invaluable for:

Confirming the identity of the compound in complex matrices.

Identifying unknown impurities by analyzing their molecular weight and fragmentation patterns. For example, LC-MS/MS was used to identify unknown degradation products of Atorvastatin formed under stress conditions. nih.govijpsdronline.com

Quantifying trace levels of impurities with high accuracy and precision using modes like Multiple Reaction Monitoring (MRM). researchgate.net

For instance, in the analysis of Atorvastatin and its impurities, diagnostic fragment ions have been identified that are useful for distinguishing between closely related structures. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used for the identification and characterization of this compound. nih.govscience.govscispace.com This method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the confirmation of its identity and the elucidation of its functional groups.

In the analysis of Atorvastatin and its analogs, FT-IR spectra reveal characteristic peaks that correspond to the various functional groups present in the molecule. researchgate.netasianpubs.org For instance, the FT-IR spectrum of Atorvastatin Calcium typically shows prominent absorption bands indicating:

O-H stretching: around 3363-3366 cm⁻¹ researchgate.netresearchgate.net

N-H stretching: around 3236-3403.27 cm⁻¹ researchgate.netresearchgate.net

Aromatic C-H stretching: around 3055 cm⁻¹ researchgate.net

Aliphatic C-H stretching: between 2920 and 2970 cm⁻¹ researchgate.net

Amide C=O stretching: around 1651 cm⁻¹ researchgate.net

C-N stretching: around 1381 cm⁻¹ researchgate.net

C-F stretching: between 696.95 and 751.62 cm⁻¹ researchgate.net

Spectrofluorimetry for Detection and Quantification

Spectrofluorimetry is a highly sensitive and selective analytical technique used for the detection and quantification of fluorescent compounds. Atorvastatin possesses native fluorescence, which allows for its direct measurement without the need for derivatization, making spectrofluorimetry a valuable tool in its analysis. nih.govresearchgate.netnih.govnih.gov

The methodology involves exciting the molecule at a specific wavelength and measuring the emitted fluorescence at a longer wavelength. For Atorvastatin, studies have shown that it exhibits strong fluorescence in various solvents, including acetonitrile and acidic media. nih.govnih.gov Optimal excitation and emission wavelengths are determined to maximize sensitivity and minimize interference. For instance, in acetonitrile, Atorvastatin Calcium shows a maximum excitation wavelength at 270 nm and an emission maximum at 385 nm. nih.gov In a 5% acetic acid medium, high sensitivity is achieved with an excitation wavelength of 276 nm and an emission wavelength of 389 nm. researchgate.netnih.gov

The intensity of the fluorescence is directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis. This method has been shown to be linear over concentration ranges of 0.4–12 µg/ml, with low limits of detection (LOD) and quantification (LOQ), making it suitable for determining low levels of this compound. nih.gov The technique's high sensitivity is particularly advantageous for analyzing samples with low concentrations, such as in biological fluids or dissolution studies. nih.govcuni.cz

Reference Standards and Deuterated Analogs for Analytical Research

The use of well-characterized reference standards is fundamental to all analytical research, ensuring the accuracy and reliability of quantitative measurements. For the analysis of this compound, a certified reference standard of the compound is essential for method validation, calibration, and identification. lgcstandards.com

Deuterated analogs of Atorvastatin, such as Atorvastatin-d5, serve as invaluable internal standards in bioanalytical methods, particularly those employing mass spectrometry (MS). emrespublisher.compubcompare.ai The introduction of deuterium (B1214612) atoms into the molecule results in a compound that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). researchgate.netnih.gov This allows for precise quantification by correcting for variations in sample preparation and instrument response. The use of deuterated standards enhances the accuracy and precision of pharmacokinetic and metabolic studies. emrespublisher.compubcompare.aigoogle.com For example, in liquid chromatography-mass spectrometry (LC-MS) analysis, the mass fragment [M+H]+ for Atorvastatin is 559.2 Da, while for its deuterated (D5) analog, it is 564.1 Da. emrespublisher.com

The synthesis of these deuterated analogs can be achieved through various methods, including combinatorial chemistry, to create a library of deuterated compounds for comprehensive metabolic profiling. researchgate.netnih.gov

Development of Stability-Indicating Analytical Methods for Research Samples

Stability-indicating analytical methods are crucial for assessing the intrinsic stability of a drug substance and for determining its shelf-life. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a quantitative measure of the drug's stability under various environmental conditions. researchgate.netnih.govjst.go.jpscielo.brnih.gov

For Atorvastatin and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for developing stability-indicating methods. researchgate.netnih.govjst.go.jpscielo.brnih.gov The development process involves subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.netscielo.brnih.gov The goal is to generate potential degradation products and then develop an HPLC method that can effectively separate these degradants from the parent drug.

A typical stability-indicating RP-HPLC method for Atorvastatin involves a C18 column and a mobile phase consisting of a mixture of organic solvents (like acetonitrile and methanol) and a buffer solution. researchgate.netnih.govscielo.br The detection is usually carried out using a UV detector at a wavelength where the API and its impurities have significant absorbance, often around 240-254 nm. nih.govjst.go.jp The method is then validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. scielo.br The ability of the method to resolve all degradation peaks from the main drug peak is a key indicator of its stability-indicating nature. researchgate.netnih.gov

Impurity Identification and Quantification from Synthetic Pathways

The identification and quantification of impurities are critical aspects of pharmaceutical quality control, as impurities can affect the safety and efficacy of the final drug product. Impurities in this compound can originate from starting materials, intermediates, or by-products formed during the synthesis process. waters.comrasayanjournal.co.inresearchgate.net

The primary technique for impurity profiling is HPLC, often coupled with mass spectrometry (LC-MS). waters.comresearchgate.netijpsdronline.com This combination allows for the separation of impurities from the API and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. The European Pharmacopoeia sets limits for known and unspecified impurities in Atorvastatin, typically around 0.1% to 0.3%. waters.com

For instance, during the synthesis of Atorvastatin, various related substances can be formed. rasayanjournal.co.inresearchgate.netacgpubs.orgresearchgate.net The Paal-Knorr condensation is a key step in one synthetic route, and impurities can arise from this reaction. rasayanjournal.co.in Advanced analytical techniques like quantitative NMR (qNMR) can also be employed for the structural elucidation and quantification of isolated impurities. ijpsdronline.com The development of sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ) is essential for accurately monitoring and controlling these impurities within acceptable limits. researchgate.netmdpi.com For example, a validated HPLC method for Atorvastatin and its impurities can achieve an LOD of 0.05 µg/mL and an LOQ of 0.14 µg/mL. mdpi.com

Strategies for Prodrug Design and Formulation of 2 Fluoro Atorvastatin Sodium Salt Research Perspectives

Rational Design of Prodrugs to Modulate Pharmacokinetic Properties (Pre-clinical)

The rational design of prodrugs for 2-Fluoro Atorvastatin (B1662188) Sodium Salt would aim to overcome potential limitations in its pharmacokinetic profile, such as low bioavailability, by transiently modifying its chemical structure. The primary goal is to improve its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately leading to enhanced therapeutic efficacy.

Enhancing Permeability through Charge Masking

A key strategy to enhance the permeability of a drug substance like 2-Fluoro Atorvastatin Sodium Salt across biological membranes is through charge masking. The carboxylate group in the molecule is ionized at physiological pH, which can limit its passive diffusion across the lipid bilayers of intestinal cells. By converting this charged group into a neutral, more lipophilic moiety, the permeability and subsequent oral absorption can be significantly improved.

One common approach is the formation of ester prodrugs. Research on atorvastatin has demonstrated that esterification of the carboxylic acid moiety can lead to prodrugs that are metabolically activated by human carboxylesterase 1 (CES1) isozymes nih.gov. This enzymatic conversion in the body would regenerate the active 2-Fluoro Atorvastatin. The selection of the ester promoiety would be critical in balancing lipophilicity for enhanced permeability and ensuring efficient enzymatic cleavage to release the active drug.

Sustained Release Mechanisms

Developing sustained-release formulations for this compound could offer several advantages, including reduced dosing frequency, improved patient compliance, and more consistent plasma concentrations of the active drug. Prodrug strategies can be employed to achieve a sustained-release profile.

This can be achieved by designing a prodrug with a specific linker that is cleaved at a slow and controlled rate in the body. The rate of cleavage, and thus the release of the active drug, can be modulated by the chemical nature of the linker. For instance, studies on atorvastatin prodrugs have explored different dicarboxylic anhydride (B1165640) linkers, such as maleate (B1232345) and succinate, which demonstrated varying rates of hydrolysis under different pH conditions alquds.edu. This approach allows for the tuning of the release kinetics to achieve a desired therapeutic window. While specific formulations for fluvastatin (B1673502) have been explored for sustained release, similar principles could be applied to 2-fluoro atorvastatin google.com.

In Vitro Hydrolysis and Release Kinetics of Prodrugs

Preclinical evaluation of any newly designed prodrug of this compound would necessitate thorough in vitro studies to characterize its hydrolysis and the release kinetics of the parent drug. These studies are crucial for predicting the in vivo performance of the prodrug.

Typically, the stability and hydrolysis rate of the prodrug would be assessed in various simulated biological fluids, including simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and human plasma. This helps in understanding how the prodrug will behave in different parts of the gastrointestinal tract and in the systemic circulation. For example, a study on novel atorvastatin prodrugs investigated their intramolecular hydrolysis in 0.1N acid solution, pH 3 buffer, and human plasma, revealing different conversion rates and half-lives depending on the linker used alquds.edu. The data from such studies would be instrumental in selecting the most promising prodrug candidates for further development.

Below is a hypothetical data table illustrating the kind of data that would be generated from such in vitro studies for potential this compound prodrugs.

Prodrug CandidateLinker TypeMediumHalf-life (hours)Release of Parent Drug (%)
2-FA-Prodrug AEsterSGF (pH 1.2)> 24< 5
2-FA-Prodrug AEsterSIF (pH 6.8)890
2-FA-Prodrug AEsterHuman Plasma295
2-FA-Prodrug BAmideSGF (pH 1.2)> 48< 2
2-FA-Prodrug BAmideSIF (pH 6.8)1685
2-FA-Prodrug BAmideHuman Plasma690

Note: This table is illustrative and does not represent actual experimental data for this compound prodrugs.

Comparative Studies of this compound Prodrugs with Parent Compound (Pre-clinical)

Following promising in vitro results, preclinical in vivo studies in animal models would be essential to compare the pharmacokinetic profile of a this compound prodrug with that of the parent compound. These studies would provide critical information on the extent of oral absorption, bioavailability, plasma concentration-time profile, and tissue distribution.

Pharmacokinetic studies using radiolabeled compounds, such as [18F]atorvastatin, have been valuable in understanding the biodistribution of atorvastatin in preclinical models nih.govacs.org. Similar studies with a radiolabeled version of a this compound prodrug and the parent compound would allow for a direct comparison of their pharmacokinetic parameters. Key metrics to be compared would include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

A hypothetical comparative pharmacokinetic data table is presented below:

CompoundCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
This compound50 ± 101.5 ± 0.5200 ± 4015
2-FA-Prodrug A150 ± 303.0 ± 0.8600 ± 12045

Note: This table is illustrative and does not represent actual experimental data.

The results of these comparative preclinical studies would be pivotal in determining whether a prodrug strategy offers a significant advantage over the administration of the parent this compound, thereby guiding the decision for further clinical development.

Future Research Directions and Emerging Applications of 2 Fluoro Atorvastatin Sodium Salt Pre Clinical

Exploration of Novel Pre-clinical Therapeutic Areas

While the primary target of Atorvastatin (B1662188) is HMG-CoA reductase for cholesterol synthesis inhibition, statins are known to exert a wide range of "pleiotropic" effects independent of their lipid-lowering capabilities. nih.govwikipedia.orgmdpi.com Preclinical research on 2-Fluoro Atorvastatin Sodium Salt is anticipated to explore whether the fluorine substitution enhances these effects, potentially opening up new therapeutic applications.

Initial research would likely focus on areas where the parent compound has already shown promise in preclinical or early clinical studies. For instance, the anti-inflammatory and bone-stimulatory properties of statins have been documented. nih.gov A preclinical study on Atorvastatin has also assessed its potential for treating endocardial fibroelastosis, a rare cardiac disease. researchgate.net Furthermore, the potential of Atorvastatin in oncology and as an antiviral agent against SARS-CoV-2 has been investigated in vitro. frontiersin.orgnih.gov Future studies on the 2-fluoro analog would aim to determine if it offers a more potent or targeted effect in these areas.

Table 1: Potential Preclinical Therapeutic Areas for this compound

Therapeutic AreaRationale Based on Atorvastatin/Statin ResearchPotential Advantage of Fluorination
Oncology Atorvastatin has shown antiproliferative effects in cancer cell lines. nih.govEnhanced binding to secondary targets; improved metabolic stability leading to sustained anti-cancer activity.
Inflammatory Diseases Statins exhibit anti-inflammatory properties. nih.govPotentially increased tissue penetration and modulation of inflammatory pathways.
Virology Atorvastatin has been studied for its in-vitro inhibitory effects on SARS-CoV-2. frontiersin.orgAltered interaction with viral or host proteins essential for replication.
Cardiovascular (non-lipid) Preclinical assessment of Atorvastatin for endocardial fibroelastosis. researchgate.netImproved cardiac tissue uptake and more potent modulation of fibrotic pathways.
Bone Disorders Statins have demonstrated bone-stimulatory effects. nih.govEnhanced effects on osteoblast differentiation and bone formation.

Combination Studies with Other Investigational Agents (Pre-clinical)

To enhance therapeutic efficacy and potentially overcome drug resistance, preclinical studies are expected to evaluate this compound in combination with other investigational agents. This strategy is common in drug development, particularly in complex diseases like cancer and metabolic disorders.

For example, a study on Atorvastatin and quercetin (B1663063) co-loaded into solid lipid nanoparticles showed synergistic potential against breast cancer cells. nih.gov Similarly, the combination of Atorvastatin and metformin (B114582) has been evaluated for its dual benefit in patients with type 2 diabetes and dyslipidemia. nih.gov Preclinical models would be essential to test the hypothesis that this compound could act synergistically with other compounds. These studies would assess whether the combination allows for lower doses, thereby reducing potential side effects, or targets disease pathways more comprehensively than either agent alone.

Advanced Drug Delivery System Research for Pre-clinical Models

Like its parent compound, this compound is likely a poorly water-soluble molecule, which can limit its bioavailability. thebioscan.com A significant area of preclinical research will involve the development of advanced drug delivery systems to overcome this challenge. Research on Atorvastatin has already explored various innovative platforms that could be adapted for its fluorinated analog.

These include:

Solid Lipid Nanoparticles (SLNs): Used to enhance the delivery of Atorvastatin and quercetin for cancer therapy. nih.gov

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Investigated to improve the solubility and stability of Atorvastatin. mdpi.com

Hydrogels: Polyelectrolyte complex-based hydrogels have been developed for the buccal delivery of Atorvastatin. mdpi.com

Nanocrystals: Formulation of Atorvastatin into nanocrystals has been explored to improve its oral bioavailability. thebioscan.com

Preclinical research on this compound would utilize animal models to test these advanced formulations, evaluating their ability to improve pharmacokinetic profiles, enhance tissue-specific targeting, and provide sustained release of the drug.

Application in Chemical Biology and Proteomics Research

The introduction of a fluorine atom makes this compound a valuable tool for chemical biology and proteomics research. It can be used as a chemical probe to investigate the biological activity and molecular interactions of statins with greater precision than the non-fluorinated parent compound.

Preclinical proteomics studies could use this analog to:

Identify Novel Binding Partners: Cross-linking proteomics, a technique used to study the protein interactions of simvastatin, could be applied to identify the full spectrum of proteins that interact with 2-Fluoro Atorvastatin in a cellular context. nih.gov

Profile Target Engagement: Chemoproteomic platforms can be used to screen compounds against hundreds of proteins simultaneously. nih.gov 2-Fluoro Atorvastatin could be used to profile its engagement with its primary target, HMG-CoA reductase, and identify potential off-targets that might explain its pleiotropic effects or contribute to side effects.

Elucidate Mechanisms of Action: By comparing the protein interaction profiles of Atorvastatin and its 2-fluoro analog, researchers could delineate how the fluorine substitution alters cellular signaling pathways and biological responses.

Computational Chemistry in Predictive Design and Optimization

Computational chemistry and in silico modeling will play a crucial role in the preclinical development of this compound and its future derivatives. These methods allow for the predictive design and optimization of compounds before costly and time-consuming synthesis and in-vitro testing.

Drawing parallels from the computational design of other fluoro-analogs, research in this area would likely involve: nih.gov

Molecular Docking: Simulating the binding of this compound to the active site of HMG-CoA reductase. This can predict whether the fluorine atom increases or decreases binding affinity compared to Atorvastatin.

Structure-Activity Relationship (SAR) Studies: Computational analysis can help build models that correlate structural changes (like the position of the fluorine atom) with biological activity.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, helping to identify potential liabilities early in the preclinical phase.

Table 2: Computationally Guided Preclinical Research on this compound

Computational MethodApplication in Preclinical ResearchObjective
Molecular Docking Predict binding affinity and conformation at the HMG-CoA reductase active site.To assess potential for enhanced potency and guide further structural modifications.
Quantum Mechanics (QM) Analyze the electronic effects of the fluorine substitution on the molecule's reactivity and interactions.To understand the fundamental basis of altered biological activity.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the drug-target complex over time.To evaluate the stability of the binding interaction and its impact on enzyme function.
Predictive ADMET Modeling Forecast pharmacokinetic and toxicity profiles.To prioritize compounds with favorable drug-like properties for in-vivo testing.

Q & A

Q. What are the recommended analytical methods for identifying and quantifying 2-Fluoro Atorvastatin Sodium Salt in experimental samples?

Methodological Answer :

  • Use reverse-phase HPLC with a C18 column (4.6 mm × 10 cm, 3.5 µm particle size) and a UV detector at 235 nm. Prepare the mobile phase as a gradient of acetonitrile and phosphate buffer (pH 3.0) to achieve optimal separation .
  • Validate the method by spiking known concentrations into matrices (e.g., plasma, synthetic mixtures) and calculating recovery rates (target: ≥95%). Relative standard deviation (RSD) for repeatability should not exceed 2.0% .
  • For impurity profiling, compare retention times with reference standards (e.g., Atorvastatin-related Compound F) and adhere to USP guidelines for chromatographic purity thresholds .

Q. How can researchers ensure the structural integrity of this compound during synthesis?

Methodological Answer :

  • Confirm the fluorination site using NMR spectroscopy (¹H, ¹³C, and ¹⁹F nuclei) and compare spectral data with published reference libraries (e.g., NIST Chemistry WebBook for fluorinated analogs) .
  • Perform mass spectrometry (MS) to verify molecular weight (e.g., ESI-MS in negative ion mode for sodium adducts). Target a mass error <5 ppm .
  • Cross-validate with X-ray crystallography if crystalline forms are available, focusing on bond angles and fluorine substitution patterns .

Advanced Research Questions

Q. How do researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

Methodological Answer :

  • Design a multivariate stability study with parameters: pH (1.2–7.4), temperature (4°C–40°C), and exposure to light. Use HPLC to track degradation products (e.g., lactone forms, desfluoro analogs) .
  • Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions (25°C). For conflicting results, verify assay sensitivity by spiking degradation markers (e.g., 2-Hydroxy Atorvastatin-d5) and reassessing recovery .
  • Use principal component analysis (PCA) to identify dominant degradation pathways and isolate confounding variables (e.g., excipient interactions) .

Q. What experimental strategies are effective for profiling impurities in this compound batches?

Methodological Answer :

  • Employ LC-MS/MS with a high-resolution Q-TOF detector to detect trace impurities (limit of detection: ≤0.1%). Reference pharmacopeial impurity standards (e.g., Atorvastatin-Related Compound I) for relative retention time (RRT) matching .
  • For unknown impurities, perform fragmentation pattern analysis and cross-reference with databases (e.g., CAS SciFinder). Prioritize impurities exceeding ICH Q3A thresholds (≥0.10%) .
  • Validate impurity quantification using standard addition methods to minimize matrix effects .

Q. How can researchers optimize in vitro models to study the metabolic pathways of this compound?

Methodological Answer :

  • Use human liver microsomes (HLMs) or primary hepatocytes to assess phase I/II metabolism. Monitor fluorinated metabolites via LC-MS with isotopic labeling (e.g., ¹⁸O-water for hydroxylation tracking) .
  • Incorporate CYP3A4 inhibitors (e.g., ketoconazole) to identify enzyme-specific metabolic routes. Compare metabolic stability (t½) with parent Atorvastatin to evaluate fluorine’s impact .
  • For reactive metabolite detection, use glutathione trapping assays followed by neutral loss scanning (m/z 129) .

Methodological Considerations Table

Parameter Recommended Technique Key Reference
Structural Validation¹⁹F NMR, ESI-MS, X-ray crystallography
Impurity ProfilingLC-MS/MS (Q-TOF), RRT matching
Stability StudiesMultivariate design, Arrhenius kinetics
Metabolic PathwaysHLMs, CYP inhibition assays, trapping

Critical Safety and Compliance Notes

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact. Use fume hoods for synthesis steps involving volatile intermediates .
  • Waste Disposal : Segregate fluorinated waste and consult certified biohazard disposal services to prevent environmental contamination .
  • Ethical Compliance : For studies involving human/animal models, obtain IRB/IACUC approval and document informed consent protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.